- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

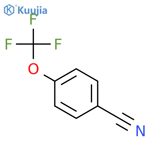

Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)

![1-[4-(trifluoromethoxy)phenyl]methanamine structure](https://it.kuujia.com/scimg/cas/93919-56-3x500.png)

93919-56-3 structure

Nome del prodotto:1-[4-(trifluoromethoxy)phenyl]methanamine

1-[4-(trifluoromethoxy)phenyl]methanamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4-(Trifluoromethoxy)phenyl)methanamine

- 4-(Trifluoromethoxy)benzylamine

- [4-(trifluoromethoxy)phenyl]methanamine

- 1-[4-(Trifluoromethoxy)phenyl]methanamine

- p-(Trifluoromethoxy)benzylamine

- ((4-(Trifluoromethoxy)phenyl)methyl)amine

- Benzenemethanamine, 4-(trifluoromethoxy)-

- 4-trifluoromethoxybenzylamine

- 4-(trifluoromethoxy)benzyl amine

- p-trifluoromethoxybenzylamine

- DBGROTRFYBSUTR-UHFFFAOYSA-N

- [4-(trifluoromethoxy)phenyl]methylamine

- p-trifluoromethoxybenzyl amine

- Pu

- 4-(Trifluoromethoxy)benzenemethanamine (ACI)

- 4-(Trifluoromethoxy)benzylamine,98%

- (4-trifluoromethoxyphenyl)methanamine

- DB-057449

- EN300-25596

- SY016916

- J-513899

- 93919-56-3

- 4-trifluoromethoxy-benzyl amine

- AKOS000264340

- Z212046238

- 4trifluoromethoxy-benzylamine

- MFCD00061237

- QKEQESHKCJUQDA-UHFFFAOYSA-N

- [4-(Trifluoromethoxy)phenyl]methanamine #

- CS-W013220

- NS00064264

- 4-(trifluoromethoxy)-benzylamine

- BDBM626121

- Q27452013

- P-(TRIFLUOROMETHOXY)BENZYL AMINE

- 1FD

- CK1122

- 4-trifluormethoxy-benzylamine

- CHEMBL216733

- EINECS 300-040-1

- F2145-0705

- 4-trifluoromethoxy-benzylamine

- [4-(trifluoromethoxy)benzyl]amine

- 4-(trifluormethoxy)-benzylamine

- 4-trifluoromethoxy benzylamine

- STK503677

- 4-(Trifluoromethoxy)benzylamine, 95%

- ALBB-006030

- FS-1027

- DTXSID20239895

- AC-2348

- SCHEMBL106741

- 4-trifluoromethoxybenzyl amine

- 1-[4-(trifluoromethoxy)phenyl]methanamine

-

- MDL: MFCD00061237

- Inchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2

- Chiave InChI: DBGROTRFYBSUTR-UHFFFAOYSA-N

- Sorrisi: FC(OC1C=CC(CN)=CC=1)(F)F

- BRN: 8200624

Proprietà calcolate

- Massa esatta: 191.05600

- Massa monoisotopica: 191.056

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 152

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2

- Conta Tautomer: niente

- Superficie polare topologica: 35.2

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: liquido incolore

- Densità: 1.252 g/mL at 25 °C(lit.)

- Punto di fusione: No data available

- Punto di ebollizione: 57-60 °C/10 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 172,4 ° f

Celsius: 78 ° c - Indice di rifrazione: n20/D 1.452(lit.)

- PSA: 35.25000

- LogP: 2.74420

- Solubilità: Non determinato

- Sensibilità: Air Sensitive

1-[4-(trifluoromethoxy)phenyl]methanamine Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN2735

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36/37/39

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Frasi di rischio:R36/37/38

- Classe di pericolo:8

- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

- Gruppo di imballaggio:III

- Termine di sicurezza:8

1-[4-(trifluoromethoxy)phenyl]methanamine Dati doganali

- CODICE SA:2922199090

- Dati doganali:

Codice doganale cinese:

2922199090Panoramica:

2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Riassunto:

2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

1-[4-(trifluoromethoxy)phenyl]methanamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001408-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 97% | 1g |

$9.00 | 2024-07-19 | |

| Enamine | EN300-25596-0.1g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-25596-5.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 5.0g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-25596-100.0g |

[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 95.0% | 100.0g |

$173.0 | 2025-02-20 | |

| TRC | T895935-50g |

p-Trifluoromethoxybenzylamine |

93919-56-3 | 50g |

$133.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D641520-5g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 5g |

$250 | 2024-06-05 | |

| Apollo Scientific | PC7438S-5g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 96% | 5g |

£10.00 | 2024-05-25 | |

| Life Chemicals | F2145-0705-1g |

4-(Trifluoromethoxy)benzylamine |

93919-56-3 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D641520-25g |

4-(TRIFLUOROMETHOXY)BENZYLAMINE |

93919-56-3 | 97% | 25g |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WB322-1g |

1-[4-(trifluoromethoxy)phenyl]methanamine |

93919-56-3 | 98% | 1g |

68.0CNY | 2021-07-15 |

1-[4-(trifluoromethoxy)phenyl]methanamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C

Riferimento

- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt

Riferimento

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C

Riferimento

- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C

Riferimento

- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C

Riferimento

- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C

Riferimento

- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C

Riferimento

- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C

Riferimento

- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C

1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt

1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt

Riferimento

- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C

Riferimento

- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C

1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C

1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C

Riferimento

- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C

Riferimento

- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441

1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials

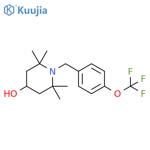

- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol

- 4-(Trifluoromethoxy)benzonitrile

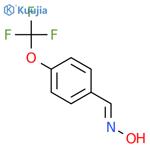

- 4-(Trifluoromethoxy)benzaldoxime

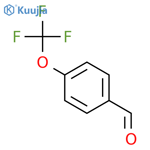

- 4-(Trifluoromethoxy)benzaldehyde

1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products

1-[4-(trifluoromethoxy)phenyl]methanamine Letteratura correlata

-

Xiuniang Tan,Jianling Zhang,Jinbiao Shi,Xiuyan Cheng,Dongxing Tan,Bingxing Zhang,Lifei Liu,Fanyu Zhang,Buxing Han,Lirong Zheng Sustainable Energy Fuels 2020 4 2823

-

Xiuyan Cheng,Jianling Zhang,Yufei Sha,Mingzhao Xu,Ran Duan,Zhuizhui Su,Jialiang Li,Yanyue Wang,Jingyang Hu,Bo Guan,Buxing Han Nanoscale 2022 14 9762

93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) Prodotti correlati

- 177842-14-7(1-[4-(difluoromethoxy)phenyl]methanamine)

- 887595-84-8({[3-(trifluoromethoxy)phenyl]methyl}hydrazine)

- 244022-71-7(1-[3-(difluoromethoxy)phenyl]methanamine)

- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)

- 1187929-30-1(N-Methyl-1-3-(trifluoromethoxy)phenylmethanamine)

- 51887-20-8(4-Trifluoromethoxybenzylhydrazine dihydrochloride)

- 93071-75-1(1-[3-(trifluoromethoxy)phenyl]methanamine)

- 852851-68-4(Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate)

- 2172568-84-0(1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1797647-91-6(3-cyano-N-(1-cyano-1-methylbutyl)benzamide)

Fornitori consigliati

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso